
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid, also known as CPTA, is a thiazole-based carboxylic acid. It is a cyclic amine compound with a wide range of applications in organic and medicinal chemistry. CPTA has been used as a building block for the synthesis of other compounds and as a reagent in organic synthesis. It has also been used in the synthesis of several drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The chemical reactivity and synthesis processes involving 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid and its derivatives are vital in organic chemistry, especially in the formation of compounds with potential biological activities. A study describes the efficient synthesis of thiazoline-4-carboxylates, which are cysteine derivatives incorporating cyclopropyl groups. These compounds can be hydrolyzed into amino acid derivatives, indicating their significance in synthesizing biologically active molecules (Nötzel et al., 2001). Another research highlights the reaction of acylaminocyanoesters leading to substituted aminothiazoles, underlining the cyclopropylamine's role in the synthesis of thiazole derivatives with potential chemical and pharmacological properties (Golankiewicz et al., 1985).
Biological Activities
The incorporation of the cyclopropylamine moiety into thiazole derivatives enhances their potential for biological activity. A study on 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrates its application in modern organic and medicinal chemistry, highlighting the significance of the 4-thiazolidinone core and cyclopropyl moiety in designing biologically active molecules. This compound exhibited antimicrobial activity against various bacterial strains and yeasts, indicating its potential in developing new antimicrobial agents (Sydorenko et al., 2022).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-12-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCFYQZUJUDUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







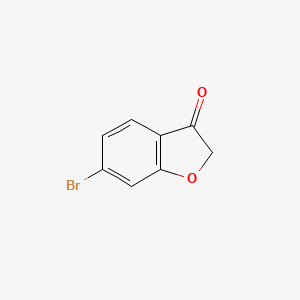
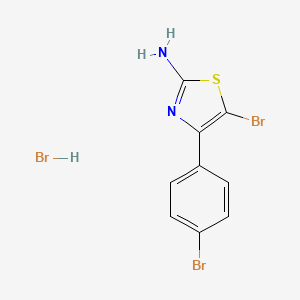
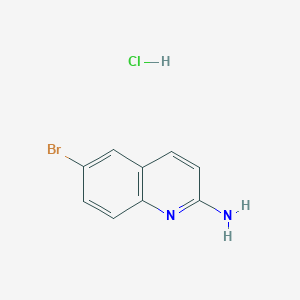
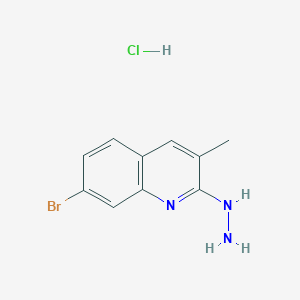
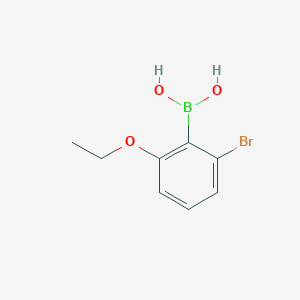
![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
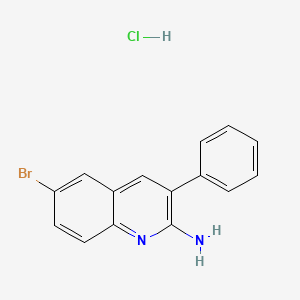
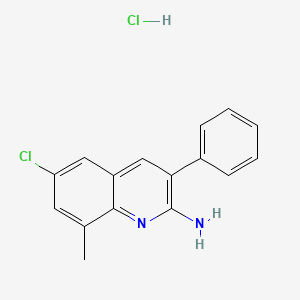
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
